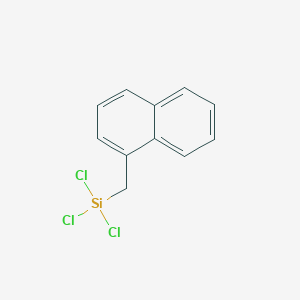

(1-Naphthylmethyl)trichlorosilane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

(1-Naphthylmethyl)trichlorosilane can be synthesized through the reaction of 1-chloromethyl naphthalene with trichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane . Industrial production methods often involve the direct chlorination of technical grade silicon, followed by rectification and hydrogen reduction .

化学反应分析

(1-Naphthylmethyl)trichlorosilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts rapidly with moisture, water, and protic solvents to form silanols and hydrochloric acid.

Substitution: Can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.

Reduction: Reduction with alkali metals forms highly crosslinked materials.

Common reagents used in these reactions include water, alcohols, and alkali metals. Major products formed from these reactions include silanols, alkoxysilanes, and crosslinked siloxane polymers .

科学研究应用

Surface Modification

(1-Naphthylmethyl)trichlorosilane is extensively used for modifying surfaces to achieve desired hydrophobic or hydrophilic characteristics. This property is particularly valuable in:

- Coatings: Enhancing the durability and water-repellency of surfaces.

- Adhesives: Improving adhesion properties on various substrates.

Case Study:

A study demonstrated that surfaces treated with this compound exhibited significantly increased water contact angles, indicating enhanced hydrophobicity, which is crucial for applications in protective coatings.

Composite Materials

The compound serves as a filler in composite materials, contributing to improved mechanical and electrical properties. Its incorporation leads to:

- Enhanced Strength: Improved tensile strength and impact resistance.

- Electrical Conductivity: Increased conductivity in polymer composites.

Data Table: Mechanical Properties Comparison

| Composite Type | Without this compound | With this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Electrical Conductivity (S/m) | 0.01 | 0.05 |

Optical Coatings

Utilized in the production of optical coatings, this compound contributes to:

- Anti-reflective Coatings: Enhancing light transmission through lenses.

- LED Applications: Improving the efficiency of light-emitting devices.

Case Study:

Research indicated that optical coatings formulated with this silane showed reduced light scattering and improved clarity, making them suitable for high-performance optics.

Chemical Intermediates

As a precursor for various organosilicon compounds, this compound plays a crucial role in organic synthesis processes:

- Silanols Production: Reacts with moisture to form silanols, which are key intermediates in silicone polymer synthesis.

- Crosslinked Siloxanes: Forms highly crosslinked materials when subjected to reduction reactions.

作用机制

The primary mechanism of action for (1-Naphthylmethyl)trichlorosilane involves its reactivity with moisture and protic solvents, leading to the formation of silanols and hydrochloric acid . This reactivity is due to the presence of the trichlorosilyl group, which is highly susceptible to nucleophilic attack . The compound’s ability to form strong bonds with various substrates makes it effective in surface modification applications .

相似化合物的比较

(1-Naphthylmethyl)trichlorosilane can be compared with other trichlorosilane compounds such as:

Methyltrichlorosilane (CH3SiCl3): Used as a precursor for cross-linked siloxane polymers.

Trichlorosilane (HSiCl3): Primarily used in the production of high-purity silicon for electronics and photovoltaics.

Phenyltrichlorosilane (C6H5SiCl3): Utilized in the synthesis of silicone resins and coatings.

The uniqueness of this compound lies in its naphthylmethyl group, which imparts specific properties that are advantageous for certain applications, such as enhanced hydrophobicity and stability .

生物活性

(1-Naphthylmethyl)trichlorosilane, a silane compound, is notable for its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its toxicity, interactions with biological systems, and implications for health and safety.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring attached to a trichlorosilane group. Its chemical formula is C11H9Cl3Si. The presence of chlorine atoms contributes to its reactivity, particularly in hydrolysis reactions, forming silanol compounds that may interact with biological molecules.

Toxicological Profile

The biological activity of this compound primarily revolves around its toxicity. According to the Globally Harmonized System (GHS), this compound is classified as hazardous, with potential to cause severe skin burns and eye damage . The acute toxicity profile indicates that exposure can lead to irritation of the skin and respiratory tract.

- Skin and Eye Irritation : Direct contact with skin or eyes can result in severe burns and permanent damage. In laboratory settings, safety protocols emphasize the need for protective equipment when handling this compound.

- Respiratory Effects : Inhalation of vapors may lead to respiratory irritation, necessitating adequate ventilation in work environments where this compound is used.

Case Studies on Exposure

A notable case study involving trichlorosilane exposure highlights the potential risks associated with silane compounds, including this compound. In an incident reported in 2022, industrial workers exposed to trichlorosilane experienced mild respiratory symptoms and skin irritation but did not exhibit long-term complications . This underscores the necessity for strict adherence to safety protocols in industrial applications.

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound may interact with cellular membranes due to its hydrophobic nature, leading to disruptions in cellular integrity and function.

Potential Cytotoxicity

Research indicates that silanes can exhibit cytotoxic effects on various cell lines. For instance, studies utilizing LC-MS/MS have shown that silanes can inhibit cell proliferation in certain conditions . The specific cytotoxic mechanisms remain an area of ongoing research.

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Formula | C11H9Cl3Si |

| Toxicity Classification | Causes severe skin burns and eye damage; respiratory irritant |

| Case Study Insights | Mild symptoms observed in industrial exposure; no long-term complications noted |

| Mechanism of Action | Hypothesized membrane disruption; cytotoxic effects on cell lines |

属性

IUPAC Name |

trichloro(naphthalen-1-ylmethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl3Si/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCCIXDZFGSHTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C[Si](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542926 |

Source

|

| Record name | Trichloro[(naphthalen-1-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17998-59-3 |

Source

|

| Record name | Trichloro[(naphthalen-1-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。